

2-Ethyl-7-methylthieno[2,3-c]pyridine CAS number and structure

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Compound of Interest

Compound Name: 2-Ethyl-7-methylthieno[2,3-c]pyridine

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Technical Guide: The Thieno[2,3-c]pyridine Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data, including the CAS number and specific synthesis protocols for **2-Ethyl-7-methylthieno[2,3-c]pyridine**, are not readily available in public chemical databases and scientific literature. This guide provides an in-depth overview of the core thieno[2,3-c]pyridine scaffold and its derivatives, for which scientific data has been published.

Introduction to the Thieno[2,3-c]pyridine Scaffold

Thienopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and material science. Among the various isomers, the thieno[2,3-c]pyridine core is a key structural motif found in a range of biologically active molecules, including kinase inhibitors. These compounds have been investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anticoagulant properties.^[1] The synthesis and derivatization of the thieno[2,3-c]pyridine skeleton are areas of active research, aiming to explore its structure-activity relationships and develop novel therapeutic agents.^[1]

Core Structure and Numbering

The fundamental structure of thieno[2,3-c]pyridine consists of a thiophene ring fused to a pyridine ring. The specific arrangement in thieno[2,3-c]pyridine involves the fusion at the 'c' face of the pyridine ring.

Parent Compound: Thieno[2,3-c]pyridine

- CAS Number: 272-12-8[2]
- Molecular Formula: C₇H₅NS[2]
- Molecular Weight: 135.19 g/mol [2]
- Structure:

Physicochemical Data of Representative Derivatives

While data for the specific 2-ethyl-7-methyl derivative is unavailable, the following table summarizes key data for related thieno[2,3-c]pyridine compounds to provide a comparative reference.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
7-methylthieno[2,3-c]pyridine	30433-74-0	C ₈ H ₇ NS	149.216	A methylated derivative of the core scaffold.[3]
ethyl 3-methylthieno[2,3-c]pyridine-2-carboxylate	1186542-72-2	C ₁₁ H ₁₁ NO ₂ S	221.274	An ester derivative with a methyl group.[4]
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate	24237-39-6	C ₁₁ H ₁₆ N ₂ O ₂ S	240.32	A saturated, substituted derivative with pharmaceutical interest.[5]
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate	24237-54-5	C ₁₇ H ₂₀ N ₂ O ₂ S	316.42	A benzylated analog of the above compound.
2-Ethyl-3-methylthieno[2,3-c]pyridine	Not Found	C ₁₀ H ₁₁ NS	Not Applicable	PubChem CID 166810850, but no CAS number or experimental data found.[6]

Experimental Protocols: Synthesis of Thieno[2,3-c]pyridine Derivatives

A general and efficient method for synthesizing substituted thieno[2,3-c]pyridines involves a multi-step process starting from readily available materials. One reported metal-free method utilizes a denitrogenative transformation of a triazole intermediate.

General Synthesis Workflow:

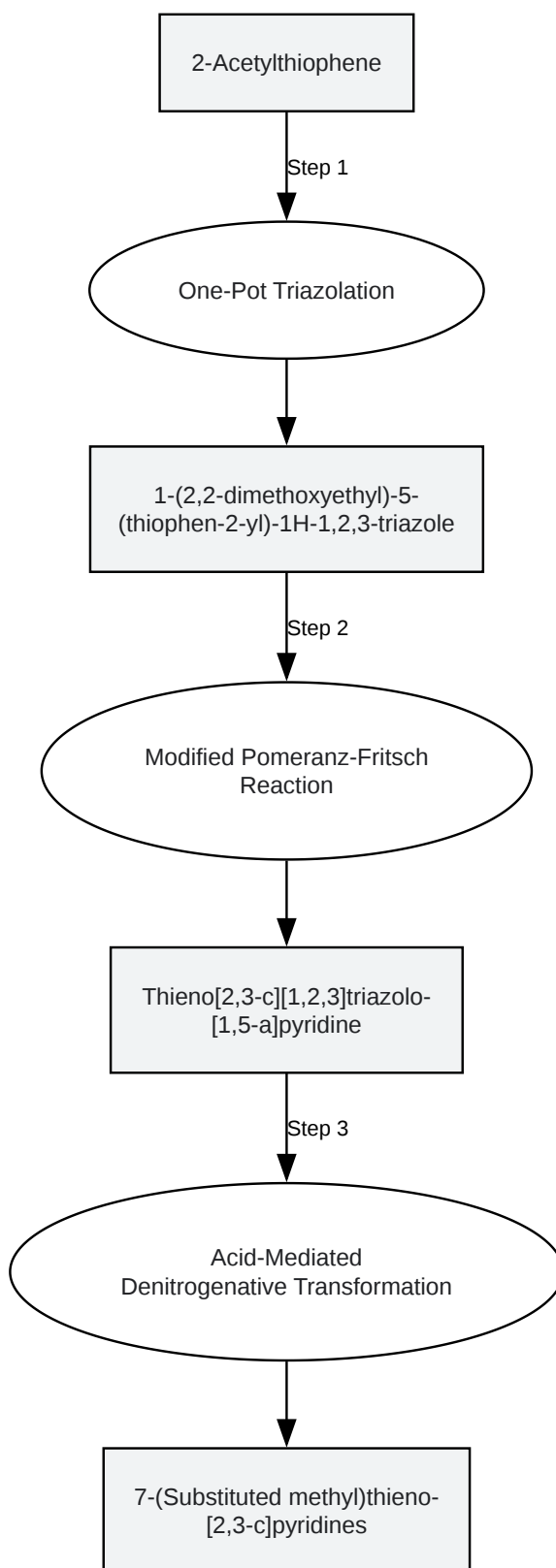
- **One-Pot Triazolation:** The synthesis often commences with a one-pot reaction to form a 1,2,3-triazole intermediate. For instance, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole can be obtained from a suitable starting material.
- **Pomeranz-Fritsch Cyclization:** The triazole intermediate then undergoes a modified Pomeranz-Fritsch reaction to construct the fused pyridine ring, yielding a thieno[2,3-c][7][8]triazolo[1,5-a]pyridine compound.
- **Denitrogenative Transformation:** The final step involves an acid-mediated denitrogenative transformation of the fused triazole. This step expels a molecule of nitrogen and allows for the introduction of various substituents at the 7-position of the thieno[2,3-c]pyridine core. By varying the nucleophile in this step (e.g., using different carboxylic acids or nitriles), a library of 7-(substituted methyl)thieno[2,3-c]pyridines and related derivatives can be synthesized.[7]

Example Protocol for Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines:

- **Starting Material:** Thieno[2,3-c][7][8]triazolo[1,5-a]pyridine intermediate (Compound 2 in the cited literature).[7]
- **Reaction Conditions:** The intermediate (0.25 mmol) is reacted with a liquid carboxylic acid (2 mL) as the solvent.[7]
- **Temperature and Time:** The reaction mixture is heated at 100 °C for 1–3 hours.[7]
- **Outcome:** This procedure yields thieno[2,3-c]pyridine-7-ylmethyl ester derivatives.[7] The use of different acids allows for the synthesis of a variety of ester products.[7]

Visualization of Synthesis Pathway

The following diagram illustrates the generalized synthetic strategy for accessing thieno[2,3-c]pyridine derivatives.



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Caption: General synthesis workflow for thieno[2,3-c]pyridine derivatives.

Biological Activities and Potential Applications

Derivatives of the thieno[2,3-c]pyridine scaffold have shown a range of biological activities. The broader class of thienopyridines is known for its diverse pharmacological effects, including:

- **Anticancer Activity:** Certain thieno[2,3-b]pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines, including prostate cancer.[9] They have been shown to induce G2/M cell cycle arrest and apoptosis.[9] Other studies have highlighted the anticancer potential of novel pyridinethione and thienopyridine derivatives against human liver and colon cancer cells.[10]
- **Antimicrobial Activity:** Thieno[2,3-b]pyridine-based compounds have been synthesized and evaluated for their antimicrobial properties against several bacterial and fungal strains.[11] [12]
- **Kinase Inhibition:** The thieno[2,3-c]pyridine core is present in various kinase inhibitors, suggesting its importance as a scaffold for designing drugs that target these enzymes.[1]
- **Anticoagulant Properties:** Some analogs of thienopyridines are known for their anticoagulant effects.[1]

The diverse biological profile of thieno[2,3-c]pyridine derivatives makes them attractive candidates for further investigation in drug discovery and development.

Conclusion

The thieno[2,3-c]pyridine scaffold represents a versatile and valuable platform for the development of new chemical entities with significant therapeutic potential. While specific data on **2-Ethyl-7-methylthieno[2,3-c]pyridine** is currently limited, the established synthetic routes and the documented biological activities of related analogs provide a strong foundation for future research in this area. Further exploration of this chemical space is warranted to unlock the full potential of this promising heterocyclic system.

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